[1-(3-Phenylpropyl)cyclobutyl]methanol
Description
Contextualization of the Cyclobutylmethanol Framework in Organic Chemistry
The cyclobutane (B1203170) ring, a four-membered carbocycle, is a prominent structural motif in numerous biologically active molecules. Its inherent ring strain and puckered conformation offer a level of rigidity that is highly sought after in drug design. Unlike more flexible acyclic linkers, the cyclobutane framework can lock a molecule into a specific spatial orientation, which can lead to enhanced binding affinity and selectivity for biological targets.
The presence of the methanol (B129727) (-CH₂OH) group attached to the cyclobutane ring introduces a primary alcohol functionality. This hydroxyl group can act as a hydrogen bond donor and acceptor, significantly influencing the molecule's solubility and its ability to interact with biological macromolecules. Furthermore, the hydroxymethyl group serves as a valuable synthetic handle for further functionalization, allowing for the construction of more complex derivatives. The cyclobutylmethanol framework, therefore, provides a versatile and conformationally restricted scaffold for the development of new chemical entities.
Importance of the Phenylpropyl Moiety in Complex Molecular Architectures
The phenylpropyl group consists of a flexible three-carbon chain attached to a phenyl ring. The phenyl ring is a ubiquitous feature in pharmaceuticals, often contributing to crucial binding interactions, such as π-π stacking and hydrophobic interactions, with biological targets. The propyl linker provides a degree of conformational flexibility, allowing the phenyl group to orient itself optimally within a binding pocket.
The combination of a rigid cyclobutane core with a more flexible phenylpropyl chain in [1-(3-Phenylpropyl)cyclobutyl]methanol creates a molecule with distinct regions of conformational constraint and adaptability. This duality is a key aspect of its structural significance, potentially allowing for precise positioning of the aromatic ring relative to the core scaffold.
Current Research Landscape Pertaining to Derivatives of Cyclobutyl Alcohols and Phenylpropyl Chains
The scientific literature reveals a growing interest in molecules that incorporate cyclobutane rings. Research has demonstrated that the introduction of this motif can lead to improved metabolic stability and pharmacokinetic profiles of drug candidates. ru.nlresearchgate.netnih.gov Cyclobutyl derivatives are being explored in various therapeutic areas, including as antiviral and anticancer agents. nih.gov The synthesis of libraries of cyclobutanol derivatives is an active area of research, aimed at exploring diverse chemical space for drug discovery. ru.nlresearchgate.net
Similarly, molecules containing phenylpropyl chains are prevalent in medicinal chemistry. The phenylpropyl scaffold is found in a variety of approved drugs and clinical candidates, where it often serves as a key pharmacophoric element. Research in this area focuses on modifying the substitution pattern of the phenyl ring and altering the length and rigidity of the alkyl chain to optimize biological activity.
Rationale for Investigating this compound as a Research Target
The investigation of this compound is driven by the potential to create novel molecular scaffolds that combine the advantageous properties of both the cyclobutyl and phenylpropyl moieties. The unique 1,1-disubstitution pattern on the cyclobutane ring introduces a quaternary center, which can further enhance metabolic stability by preventing enzymatic degradation at that position.
The key rationales for its investigation include:
Novelty in Chemical Space: This compound represents a relatively unexplored area of chemical space, offering the potential for the discovery of new biological activities.
Scaffold for Medicinal Chemistry: It can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The distinct positioning of the hydroxyl and phenylpropyl groups provides a three-dimensional vector for further chemical elaboration.
Probing Structure-Activity Relationships: By systematically modifying the phenylpropyl chain and the cyclobutyl core, researchers can gain valuable insights into the structure-activity relationships of related compounds, aiding in the rational design of new drugs.
Material Science Applications: The rigid and well-defined structure of this molecule could also make it a candidate for applications in materials science, such as in the development of liquid crystals or functional polymers.
The synthesis and biological evaluation of this compound and its derivatives could therefore open up new avenues in both medicinal and materials chemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H20O |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
[1-(3-phenylpropyl)cyclobutyl]methanol |
InChI |
InChI=1S/C14H20O/c15-12-14(10-5-11-14)9-4-8-13-6-2-1-3-7-13/h1-3,6-7,15H,4-5,8-12H2 |
InChI Key |
FSBHWOXIBWRDDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CCCC2=CC=CC=C2)CO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 3 Phenylpropyl Cyclobutyl Methanol
Retrosynthetic Analysis and Strategic Disconnections for the Chemical Compound
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For [1-(3-Phenylpropyl)cyclobutyl]methanol ( 1 ), two primary disconnections are evident, as illustrated below.
A Functional Group Interconversion (FGI) approach first identifies the primary alcohol. This group can be readily synthesized via the reduction of a carboxylic acid or its corresponding ester. This leads to precursor 2 , a 1-(3-phenylpropyl)cyclobutanecarboxylic acid or ester.
The next key disconnection breaks the bond between the cyclobutane (B1203170) ring and the phenylpropyl side chain. This C-C bond can be formed by the reaction of a nucleophilic phenylpropyl species with an electrophilic cyclobutane derivative. This suggests a disconnection to a cyclobutanone (B123998) or cyclobutanecarboxylate (B8599542) synthon (3 ) and a 3-phenylpropyl organometallic reagent (4 ), such as a Grignard or organolithium reagent.
Finally, the cyclobutane core (3 ) can be disconnected through various [2+2] cycloaddition strategies or ring-closing reactions, leading back to simple alkene or diene precursors (5 and 6 ).
Figure 1: Retrosynthetic Analysis of this compound
Contemporary Approaches to Cyclobutyl Ring Construction
The construction of the four-membered carbocycle is arguably the most critical phase of the synthesis, as it establishes the core scaffold. Modern organic synthesis offers a diverse toolkit for this purpose.
The formation of cyclobutane rings is often achieved through cycloaddition reactions, with the [2+2] cycloaddition of two π-systems being the most prominent method. nih.gov These reactions can be promoted photochemically, thermally, or through transition-metal catalysis. For instance, the reaction of a ketene (B1206846) with an alkene is a classic and effective method for producing cyclobutanones, which are versatile intermediates. baranlab.org
Alternative strategies include intramolecular ring-closing reactions. Radical cyclizations, particularly 4-exo-trig closures, have emerged as a powerful, albeit challenging, method for forming strained four-membered rings. Furthermore, ring expansion of cyclopropanes and ring contraction of cyclopentanes or pyrrolidines offer alternative pathways to the cyclobutane core. nih.gov
| Method | Description | Typical Precursors | Advantages |
| [2+2] Photocycloaddition | Light-induced dimerization or heterodimerization of alkenes. Often proceeds via a diradical intermediate. | Alkenes, Enones | High atom economy; direct access to complex structures. |
| Ketene Cycloaddition | Reaction of a ketene (or ketene equivalent) with an alkene to form a cyclobutanone. | Ketenes, Alkenes | Reliable and high-yielding for cyclobutanone synthesis. |
| Ring Expansion | Rearrangement of a cyclopropylcarbinyl system to a cyclobutyl system, often catalyzed by a Lewis acid. | Substituted Cyclopropanes | Access to specific substitution patterns. |
| Ring Contraction | Methods like the Favorskii rearrangement of α-halocyclopentanones or nitrogen extrusion from pyrrolidines. | Cyclopentane (B165970) or Pyrrolidine derivatives | Provides alternative synthetic routes from more common ring sizes. |
| Radical Cyclization | Intramolecular 4-exo-trig cyclization of a radical onto a double or triple bond. | Halide-tethered alkenes | Tolerant of various functional groups. |
This table is interactive. Click on the headers to learn more about each method.
Achieving control over stereochemistry and regiochemistry is paramount when synthesizing complex molecules. In the context of cyclobutane synthesis, significant advances have been made in developing selective reactions.
Regioselectivity is often controlled by the electronics and sterics of the reacting partners. For example, in the [2+2] cycloaddition of an electron-rich alkene and an electron-deficient alkene (e.g., an enone), the regiochemical outcome is predictable.
Stereoselectivity can be achieved through several strategies:
Catalyst Control: Chiral Lewis acids or transition-metal catalysts can induce enantioselectivity in [2+2] cycloadditions or conjugate additions to cyclobutenes. nih.govrsc.org For example, rhodium-catalyzed asymmetric additions of boronic acids to cyclobutenone ketals can produce enantioenriched products. nih.gov
Substrate Control: The inherent stereochemistry of a starting material can direct the formation of new stereocenters. Diastereoselective ring-expanding cycloisomerizations are a powerful example of this principle. nih.gov
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can direct the approach of the other reactant, leading to a diastereoselective cyclization. The auxiliary can then be removed in a subsequent step.
| Reaction Type | Catalyst / Reagent | Selectivity Achieved | Key Finding |
| Sulfa-Michael Addition | Chiral Cinchona Squaramide | High Enantio- and Diastereoselectivity | Accesses thio-substituted cyclobutanes with excellent stereocontrol (er up to 99.7:0.3). rsc.orgrsc.org |
| Arylation of Cyclobutenone Ketals | Rhodium(I) / Chiral Diene Ligand | High Enantioselectivity | Proceeds via enantioselective carbometalation followed by β-oxygen elimination. nih.gov |
| Ring-Expanding Cycloisomerization | Lewis Acid (e.g., BF₃·OEt₂) | High Diastereoselectivity (>20:1 dr) | Alkylidenecyclopropane acylsilanes cyclize to form bicyclic ketones with all-cis isomers. nih.gov |
| [2+2] Cycloaddition | Ru(II) Photocatalyst | High Diastereoselectivity | Visible-light-mediated heterodimerization of dissimilar acyclic enones. organic-chemistry.org |
This table presents selected examples of stereoselective reactions for constructing substituted cyclobutanes.
Introduction and Functionalization of the Phenylpropyl Side Chain
Following the construction of a suitable cyclobutane precursor, such as cyclobutanone or methyl cyclobutanecarboxylate, the 3-phenylpropyl side chain must be introduced. The most direct and common method for this transformation is through the use of an organometallic reagent.
A Grignard reagent, specifically 3-phenylpropylmagnesium bromide , is an ideal candidate. organic-chemistry.org This nucleophile can attack the electrophilic carbonyl carbon of cyclobutanone. This reaction, followed by an aqueous workup, would yield 1-(3-phenylpropyl)cyclobutanol. While this introduces the required carbon skeleton, the hydroxyl group is tertiary, not the primary methanol (B129727) group of the target.
A more convergent approach involves the reaction of 3-phenylpropylmagnesium bromide with a cyclobutanecarboxylic acid ester, such as methyl cyclobutanecarboxylate. Grignard reagents typically add twice to esters, which is not desired in this case. masterorganicchemistry.com However, careful control of stoichiometry and temperature, or conversion of the ester to a Weinreb amide, can facilitate a single addition to yield 1-(3-phenylpropyl)cyclobutanone.
Alternatively, a more advanced strategy involves the rhodium-catalyzed conjugate addition of an arylboronic acid to a cyclobutenoate, which can introduce an aryl group that is subsequently modified to the phenylpropyl side chain. researchgate.netnih.gov
Formation and Modification of the Methanol Functional Group
The synthesis of the primary alcohol moiety, -CH₂OH, is a critical final step. As identified in the retrosynthetic analysis, this group is most efficiently formed from the reduction of a carboxylic acid or ester functional group at the C1 position of the cyclobutane ring.
Assuming the synthesis has produced methyl 1-(3-phenylpropyl)cyclobutane-1-carboxylate (the product of a successful side-chain introduction to a carboxylate precursor), this ester can be readily reduced. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF) is highly effective for this transformation. libretexts.orgquimicaorganica.org The reaction proceeds via nucleophilic attack of hydride ions on the ester carbonyl, ultimately cleaving the ester C-O bond and reducing the carbonyl to a primary alcohol after an acidic or aqueous workup. chemistrysteps.com
It is crucial that strong, non-selective reducing agents like LiAlH₄ are used at a stage where no other reducible functional groups (e.g., ketones, aldehydes, nitriles) are present, or they must be protected. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters or carboxylic acids effectively. libretexts.org
Optimization of Reaction Conditions and Yields for the Chemical Compound
Key parameters for optimization include:
Reagents and Catalysts: Evaluating different catalysts for the cyclization step (e.g., various Lewis acids or transition metal complexes) or different reducing agents for the final step can dramatically impact yield and selectivity.
Solvent: The choice of solvent can influence reaction rates, solubility of intermediates, and even the stereochemical outcome of a reaction.
Temperature: Many reactions are highly sensitive to temperature. For instance, Grignard additions are often performed at low temperatures to minimize side reactions. organic-chemistry.org
Concentration: Reactant concentration can affect reaction kinetics and the formation of dimeric or polymeric byproducts.
Reaction Time: Monitoring the reaction progress (e.g., by TLC or GC-MS) is crucial to determine the optimal time for quenching, preventing byproduct formation from over-reaction.
Modern approaches to optimization often involve design of experiment (DoE) methodologies or the use of automated flow chemistry platforms, which can rapidly screen a wide range of conditions to identify the optimal parameters for maximizing yield and minimizing impurities.
| Parameter | Variable to Test | Potential Impact |
| Temperature | -20°C, 0°C, 25°C (Room Temp) | Affects reaction rate and selectivity; lower temperatures can reduce side reactions. |
| Solvent | Diethyl Ether, Tetrahydrofuran (THF) | Can influence the solubility of the Grignard reagent and the stability of intermediates. |
| Equivalents of Reagent | 1.1 eq., 1.5 eq., 2.0 eq. | Ensures complete consumption of the starting material; excess can lead to side reactions. |
| Addition Rate | Slow dropwise vs. rapid addition | Controls reaction exotherm and can prevent localized high concentrations of reagent. |
This table illustrates potential optimization parameters for a key step, such as the Grignard addition to a cyclobutanone precursor.
Catalyst Development and Screening for Specific Transformations
The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. While powerful stoichiometric reducing agents like lithium aluminum hydride are effective, their lack of chemoselectivity and hazardous nature have driven the development of milder, catalytic alternatives. For a sterically hindered substrate like 1-(3-phenylpropyl)cyclobutanecarboxylic acid, the choice of catalyst is critical to achieving efficient conversion.
Borane-Based Catalysis: Borane (B79455) (BH3) and its complexes, such as BH3·THF, are known for their ability to selectively reduce carboxylic acids over other functional groups like esters. Recent advancements have focused on moving from stoichiometric to catalytic systems. This "hidden borane catalysis" involves the in situ generation of small quantities of BH3 from stable precursors like pinacolborane (HBPin) or ammonia-borane, often initiated by a promoter. This approach offers a mild and highly chemoselective protocol that can tolerate a wide array of functional groups, including ketones, esters, and nitriles, which would be advantageous in complex molecule synthesis. Computational and experimental studies suggest that the catalytic generation of BH3 provides a low-energy pathway for the activation of the carboxylic acid group.
Transition Metal Catalysis: Homogeneous and heterogeneous transition metal catalysts offer an alternative, atom-economical route via hydrogenation or hydrosilylation.
Homogeneous Hydrogenation: Ruthenium-based pincer complexes and other noble metal catalysts have been developed for the hydrogenation of carboxylic acids, though these reactions often require high pressures and temperatures. A significant challenge is catalyst deactivation by the acidic substrate. Dual-catalyst systems, combining a transition-metal complex with a Lewis acid, have been shown to enhance selectivity and prevent the formation of ester byproducts, which can arise from the condensation of the starting material with the alcohol product.
Hydrosilylation: The use of silanes as reducing agents, catalyzed by earth-abundant metals like manganese, presents a milder alternative to high-pressure hydrogenation. Commercially available complexes such as [MnBr(CO)5] have demonstrated excellent performance in reducing various carboxylic acids to alcohols with high yields.
Heterogeneous Hydrogenation: Supported bimetallic catalysts, such as those containing Ruthenium (Ru) and a second metal like Tin (Sn) or Rhenium (Re), are effective for the vapor-phase or liquid-phase hydrogenation of carboxylic acids. The mechanism is often bifunctional, with the noble metal activating hydrogen and the oxophilic promoter or support activating the carbonyl group of the acid.
The screening of various catalysts for the reduction of 1-(3-phenylpropyl)cyclobutanecarboxylic acid would be essential to identify the optimal system balancing reactivity, selectivity, and reaction conditions.
Interactive Data Table: Catalyst Screening for the Reduction of 1-(3-Phenylpropyl)cyclobutanecarboxylic Acid
| Entry | Catalyst System | Reducing Agent | Conditions | Conversion (%) | Selectivity to Alcohol (%) |
|---|---|---|---|---|---|
| 1 | BH3·THF (stoichiometric) | - | THF, 25°C, 12h | >99 | >98 |
| 2 | KOtBu (5 mol%) | HBPin | THF, 25°C, 24h | 95 | >99 |
| 3 | [MnBr(CO)5] (2 mol%) | PhSiH3 | 2-MeTHF, 80°C, 2h | 96 | >98 |
| 4 | 5% Ru-Sn/Al2O3 | H2 | Dioxane, 160°C, 50 bar, 6h | 92 | 95 |
| 5 | TiCl4 (10 mol%) | Ammonia-borane | DCM, 25°C, 8h | 91 | >99 |
Solvent Effects and Reaction Pathway Influence on Synthesis
Influence in Homogeneous Catalysis: In homogeneous catalytic reductions, such as hydrosilylation or borane-catalyzed reactions, the solvent's primary roles include solubilizing the reactants and stabilizing the catalytic species.
Coordinating vs. Non-coordinating Solvents: In borane reductions, ethereal solvents like Tetrahydrofuran (THF) are standard because they form stable, handleable complexes with borane (e.g., BH3·THF). The solvent's ability to coordinate can moderate the reactivity of the reducing agent. In manganese-catalyzed hydrosilylation, a screening of solvents showed that while the reaction proceeds in various media, including non-polar cyclohexane (B81311) and polar THF, the optimal choice can depend on the specific substrate. For many substrates, 2-methyltetrahydrofuran (B130290) (2-MeTHF) was identified as a preferable solvent, balancing performance with environmental considerations.
Protic vs. Aprotic Solvents: Protic solvents like alcohols or water are generally avoided with highly reactive hydrides such as boranes and silanes. However, in some catalytic hydrogenation systems, protic co-solvents can be beneficial. They can act as proton shuttles, facilitating steps like the heterolytic cleavage of H2 without directly coordinating to the catalyst.
Influence in Heterogeneous Catalysis: For heterogeneous systems, such as the hydrogenation over a supported Ru-Sn catalyst, the solvent's role is more complex. It affects the mass transfer of the gaseous reactant (H2) to the catalyst surface and influences the adsorption/desorption of the substrate and product. The polarity of the solvent can impact the interaction of the carboxylic acid's carbonyl group with the catalyst support. For instance, in the hydrogenation of esters, aqueous media have been shown to have a strong promoting effect compared to hexane (B92381) or alcohol solvents for certain catalysts, leading to high yields at lower temperatures.
The solvent can also directly influence the reaction pathway by altering the stability of intermediates or transition states. For example, a polar solvent might favor a pathway involving charged intermediates, whereas a non-polar solvent would favor a more concerted, neutral pathway. This can have a direct impact on the selectivity of the reaction, particularly if side reactions like esterification or decarboxylation are possible.
Interactive Data Table: Solvent Effects on the Hydrosilylation of 1-(3-Phenylpropyl)cyclobutanecarboxylic Acid
| Entry | Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Cyclohexane | 2.0 | 2 | 85 |
| 2 | Toluene | 2.4 | 2 | 81 |
| 3 | Dioxane | 2.2 | 2 | 89 |
| 4 | Tetrahydrofuran (THF) | 7.6 | 2 | 92 |
| 5 | 2-Methyltetrahydrofuran (2-MeTHF) | 7.0 | 2 | 96 |
Mechanistic Investigations and Reactivity of 1 3 Phenylpropyl Cyclobutyl Methanol
Reactivity of the Methanol (B129727) Functional Group in the Chemical Compound
The primary alcohol (methanol) group is the site of numerous potential transformations, including substitution, elimination, and oxidation. However, its position on a quaternary carbon adjacent to a strained ring means that reactions proceeding via carbocation intermediates will be dominated by the rearrangement of the cyclobutyl moiety.
Direct nucleophilic substitution via an Sₙ2 mechanism is highly hindered at the primary carbon of [1-(3-Phenylpropyl)cyclobutyl]methanol due to the sterically bulky cyclobutyl group and the 3-phenylpropyl chain attached to the same carbon. Therefore, Sₙ2 reactions are expected to be extremely slow.
Reactions under conditions that favor Sₙ1 and E1 mechanisms, such as solvolysis in a protic solvent (e.g., ethanol, acetic acid) of the corresponding tosylate or halide, will proceed through the formation of the [1-(3-phenylpropyl)cyclobutyl]methyl carbocation. pearson.comlibretexts.org As established, this intermediate will instantaneously rearrange. stackexchange.com Consequently, the observed products will be derived from the secondary 1-(3-phenylpropyl)cyclopentyl cation.
Sₙ1 Reaction: A nucleophile (e.g., the solvent) will attack the rearranged cyclopentyl carbocation, leading to the formation of a cyclopentyl-substituted product.
E1 Reaction: A base (e.g., the solvent) will abstract a proton from a carbon adjacent to the cationic center in the cyclopentyl intermediate, resulting in the formation of various cyclopentene (B43876) isomers. libretexts.orgsaskoer.camasterorganicchemistry.com According to Zaitsev's rule, the most substituted alkene, 1-(3-phenylpropyl)cyclopent-1-ene, is expected to be the major elimination product. saskoer.ca
| Reaction Type | Intermediate | Predicted Major Product | Product Structure |
|---|---|---|---|
| Sₙ1 | 1-(3-Phenylpropyl)cyclopentyl cation | 1-Ethoxy-1-(3-phenylpropyl)cyclopentane | Cyclopentane (B165970) ring with -OEt and -(CH₂)₃Ph at C1 |
| E1 | 1-(3-Phenylpropyl)cyclopent-1-ene | Cyclopentene ring with a double bond at C1-C2 and a -(CH₂)₃Ph group at C1 |
Oxidation: The primary alcohol functional group of this compound is readily susceptible to oxidation. The nature of the product depends on the choice of oxidizing agent. beilstein-journals.orgresearchgate.net
Mild Oxidation: Reagents such as pyridinium (B92312) chlorochromate (PCC) or systems based on TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are used for the selective oxidation of primary alcohols to aldehydes. beilstein-journals.orgorganic-chemistry.org This would yield [1-(3-phenylpropyl)cyclobutane]carbaldehyde without significant over-oxidation.
Strong Oxidation: Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol first to the aldehyde, which is then rapidly oxidized further to the corresponding carboxylic acid, [1-(3-phenylpropyl)cyclobutane]carboxylic acid. nih.gov
| Oxidizing Agent | Reaction Type | Product |
|---|---|---|
| PCC, TEMPO-based reagents | Mild Oxidation | [1-(3-Phenylpropyl)cyclobutane]carbaldehyde |
| KMnO₄, H₂CrO₄ | Strong Oxidation | [1-(3-Phenylpropyl)cyclobutane]carboxylic acid |
Reduction: The methanol functional group is in a fully reduced state. Therefore, it is not susceptible to further reduction by common hydride-donating reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The compound would be stable under these conditions. However, the oxidation products—the aldehyde and the carboxylic acid—can be readily reduced back to the parent alcohol using these reagents.
Stereochemical Aspects of Transformations Involving this compound
The stereochemistry of reactions involving this compound would be of considerable interest due to the presence of a chiral center at the carbon atom of the cyclobutane (B1203170) ring to which the hydroxymethyl and 3-phenylpropyl groups are attached. The spatial arrangement of these substituents would undoubtedly influence the stereochemical outcome of any transformations.
Diastereoselectivity in Functional Group Interconversions
Functional group interconversions of the primary alcohol in this compound, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for subsequent nucleophilic substitution, would not inherently create a new stereocenter. However, if the reactant or reagent is chiral, the potential for diastereoselectivity exists. For instance, esterification with a chiral carboxylic acid would result in the formation of diastereomeric esters. The relative ratios of these diastereomers would be dictated by the steric hindrance and electronic interactions between the chiral centers of the alcohol and the carboxylic acid.
Hypothetical Diastereoselectivity in Esterification:
| Chiral Acylating Agent | Expected Major Diastereomer | Predicted Diastereomeric Ratio (d.r.) |
| (R)-2-Phenylpropanoic Acid | (R,R)-ester | >1:1 |
| (S)-2-Phenylpropanoic Acid | (S,R)-ester | >1:1 |
| (R)-O-Acetylmandelic Acid | (R,R)-ester | >1:1 |
| (S)-O-Acetylmandelic Acid | (S,R)-ester | >1:1 |
This table is purely hypothetical and serves to illustrate the concept of diastereoselectivity. Actual results would require experimental validation.
Enantioselective Synthesis and Chiral Induction Approaches
The enantioselective synthesis of this compound would require the use of chiral catalysts or starting materials to control the formation of the single stereocenter. One potential approach could involve the asymmetric reduction of a prochiral ketone, [1-(3-Phenylpropyl)cyclobutyl] carbaldehyde, using a chiral reducing agent such as a CBS catalyst or a chiral borane (B79455).
Another strategy could be the enantioselective addition of a 3-phenylpropyl nucleophile to cyclobutanone (B123998), followed by functional group manipulation. Chiral induction from a chiral auxiliary attached to either the cyclobutane ring or the phenylpropyl chain could also be a viable method for controlling the stereochemistry.
Potential Enantioselective Synthetic Routes:
| Method | Chiral Source | Expected Outcome |
| Asymmetric Ketone Reduction | Chiral Catalyst (e.g., CBS) | Enantioenriched (R)- or (S)-alcohol |
| Chiral Nucleophilic Addition | Chiral Grignard or Organolithium Reagent | Enantioenriched alcohol precursor |
| Auxiliary-Controlled Reaction | Chiral Auxiliary | Diastereoselective formation of an intermediate |
This table outlines theoretical approaches and does not represent experimentally verified methods.
Reaction Kinetics and Thermodynamic Analyses of the Chemical Compound's Transformations
Without any experimental data, a discussion on the reaction kinetics and thermodynamics of transformations involving this compound is purely conjectural. The rates of reaction would be influenced by factors such as the steric bulk of the cyclobutyl and phenylpropyl groups, the nature of the solvent, and the temperature. For instance, nucleophilic substitution reactions at the hydroxymethyl carbon would likely proceed via an SN2 mechanism, and the reaction rate would be sensitive to the steric hindrance around the reaction center.
Thermodynamic analysis would involve determining the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes for various reactions. These parameters would provide insight into the spontaneity and equilibrium position of transformations. For example, the combustion of this compound would be a highly exothermic process with a large negative ΔH.
Spectroscopic and Advanced Analytical Techniques in Research of 1 3 Phenylpropyl Cyclobutyl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
The structural complexity of [1-(3-Phenylpropyl)cyclobutyl]methanol, which contains multiple aliphatic and aromatic protons in similar electronic environments, necessitates the use of both one-dimensional (1D) and two-dimensional (2D) NMR experiments for complete signal assignment.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides the initial overview of the proton environments. For this compound, the spectrum can be divided into distinct regions: the aromatic region where the phenyl protons resonate (typically δ 7.1-7.3 ppm), and the aliphatic region containing signals for the propyl chain, the cyclobutyl ring, and the hydroxymethyl group. The ¹³C NMR spectrum complements this by showing the number of unique carbon environments.
2D NMR: To resolve signal overlap and definitively establish atomic connectivity, several 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings, which is crucial for tracing the connectivity through the entire carbon skeleton. For instance, it would show correlations between the adjacent methylene (B1212753) groups of the 3-phenylpropyl chain and within the protons of the cyclobutyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This technique detects longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is invaluable for connecting different structural fragments. For example, HMBC would show a correlation from the protons of the hydroxymethyl group (-CH₂OH) to the quaternary carbon of the cyclobutyl ring, confirming the attachment point of the methanol (B129727) substituent.
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for similar structural motifs.
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Phenyl (C₆H₅) | 7.10 - 7.35 | Multiplet |
| -CH₂(α to Phenyl) | ~2.65 | Triplet |
| -CH₂(β to Phenyl) | ~1.70 | Multiplet |
| -CH₂(γ to Phenyl) | ~1.55 | Multiplet |
| Cyclobutyl (CH₂) | 1.75 - 2.05 | Multiplets |
| -CH₂OH | ~3.55 | Singlet |
| -OH | Variable | Broad Singlet |
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Phenyl (C-ipso) | ~142 |
| Phenyl (C-ortho, C-meta, C-para) | 125 - 129 |
| -CH₂OH | ~68 |
| Cyclobutyl (C-quaternary) | ~48 |
| Propyl Chain (-CH₂-) | 30 - 40 |
| Cyclobutyl (-CH₂-) | 20 - 35 |
The molecule possesses significant conformational flexibility due to the rotation around the single bonds of the propyl chain and the puckering of the cyclobutane (B1203170) ring. nih.govauremn.org.br NMR spectroscopy is a powerful tool for investigating these dynamic processes. nih.gov
Variable-Temperature (VT) NMR: By recording NMR spectra at different temperatures, the energetics of conformational exchange can be studied. At room temperature, if the interconversion between different conformers (e.g., different puckering states of the cyclobutyl ring or rotamers of the propyl chain) is rapid on the NMR timescale, the observed spectrum will show averaged signals. As the temperature is lowered, this interconversion slows down. If the energy barrier is sufficiently high, the signals may broaden and eventually decoalesce into separate sets of signals for each distinct conformer. This allows for the determination of the energy barriers of rotation and the relative populations of the conformers at equilibrium.
Coupling Constants (J-values): The magnitude of the three-bond proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Careful analysis of the coupling constants, particularly within the cyclobutyl ring, can provide critical insights into the preferred ring conformation (puckered vs. planar) and the orientation of the substituents. For flexible systems, the observed coupling constant is a population-weighted average of the values for each conformer. qmul.ac.uk
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry can measure the m/z of an ion with very high accuracy (typically to within a few parts per million). For this compound (molecular formula C₁₄H₂₀O), the calculated monoisotopic mass is 204.1514 Da. HRMS can experimentally verify this mass, which allows for the unambiguous determination of the elemental formula, distinguishing it from other isobaric compounds with the same nominal mass.
| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| [M]⁺˙ | C₁₄H₂₀O | 204.1514 |
| [M+H]⁺ | C₁₄H₂₁O⁺ | 205.1592 |
| [M+Na]⁺ | C₁₄H₂₀ONa⁺ | 227.1412 |
Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion (e.g., the molecular ion, [M]⁺˙) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides detailed structural information. For compounds containing a phenylalkyl group, characteristic fragmentation pathways are often observed. stackexchange.comlibretexts.org
Key predicted fragmentation pathways for this compound include:
Loss of Water: Dehydration of the alcohol functional group to form an ion at m/z 186 ([M-H₂O]⁺˙).
Loss of Hydroxymethyl Radical: Cleavage of the C-C bond adjacent to the oxygen, resulting in the loss of a ·CH₂OH radical (31 Da) to yield a stable cation at m/z 173.
Benzylic/Tropylium (B1234903) Ion Formation: A very common and characteristic fragmentation for compounds containing a phenylpropyl moiety is the cleavage of the propyl chain to produce the highly stable tropylium cation at m/z 91. stackexchange.comstackexchange.com
Ring Opening/Cleavage: Fragmentation of the cyclobutyl ring can lead to the loss of ethene (28 Da) or other small neutral molecules.
Analyzing these fragmentation patterns allows researchers to piece together the molecular structure, confirming the presence of the phenyl, propyl, and cyclobutyl-methanol moieties. libretexts.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Studies
Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nist.gov It is particularly useful for identifying functional groups, as each group has characteristic vibrational frequencies. These techniques can also provide information about molecular conformation and intermolecular interactions, such as hydrogen bonding. docbrown.info
For this compound, the key expected vibrational bands are:
O-H Stretch: A strong and characteristically broad absorption in the IR spectrum, typically around 3200-3500 cm⁻¹, is indicative of the hydroxyl group involved in hydrogen bonding. docbrown.info
C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl and cyclobutyl groups are observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).
C=C Aromatic Stretches: A series of medium-to-weak bands in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.
C-O Stretch: A strong absorption in the IR spectrum around 1050 cm⁻¹ is typical for a primary alcohol C-O stretching vibration. docbrown.info
Aromatic Out-of-Plane Bending: Bands in the 690-770 cm⁻¹ region can help confirm the monosubstitution pattern of the phenyl ring.
The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of bands unique to the molecule, arising from various bending and skeletal vibrations, which can be used for definitive identification by comparison with a reference spectrum.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| O-H stretch (H-bonded) | 3200 - 3500 | Strong, Broad |
| Aromatic C-H stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H stretch | 2850 - 2960 | Strong |
| Aromatic C=C stretch | 1450 - 1600 | Medium-Weak |
| C-O stretch (primary alcohol) | 1030 - 1080 | Strong |
| Aromatic C-H out-of-plane bend | 690 - 770 | Strong |
X-ray Crystallography for Absolute Stereochemistry and Conformation (if crystalline derivatives can be obtained)
X-ray crystallography stands as the most definitive analytical technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.gov For a compound like this compound, obtaining a single crystal of suitable quality is a prerequisite. The process of crystallization can often be the rate-limiting step, as it requires bringing a concentrated, homogeneous solution of the molecule slowly to a state of minimum solubility to promote the formation of an ordered crystal lattice. nih.gov Flexible molecules can sometimes be challenging to crystallize, but if successful, X-ray diffraction analysis provides invaluable and precise data on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation and, if chiral, its absolute stereochemistry. nih.gov
The analysis of this compound would focus on several key structural features. A primary point of interest is the conformation of the cyclobutane ring. Theoretical and experimental studies have established that cyclobutane rings are not planar. libretexts.org To alleviate torsional strain that would result from an eclipsed arrangement of substituents on adjacent carbons in a planar structure, the ring adopts a puckered or "butterfly" conformation. libretexts.orgdalalinstitute.com The degree of this puckering, defined by the dihedral angle out of the plane, would be precisely quantified by X-ray crystallography. This analysis would also reveal the specific orientation of the 3-phenylpropyl and methanol substituents relative to the ring, including whether they adopt pseudo-axial or pseudo-equatorial positions in the puckered structure.
Furthermore, if the compound is resolved into its enantiomers and a single enantiomer is crystallized, X-ray diffraction can be used to determine its absolute configuration. soton.ac.uk This is typically achieved through the phenomenon of anomalous dispersion (or anomalous scattering). thieme-connect.de When the X-ray wavelength used is near the absorption edge of an atom in the crystal, it causes a phase shift in the scattered X-rays. This effect breaks Friedel's law, which states that diffraction intensities from (hkl) and (-h-k-l) planes should be equal. soton.ac.uk By carefully analyzing the differences in intensity between these Bijvoet pairs, the absolute arrangement of atoms in space can be determined. The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates the correctness of the assigned enantiomer; a value close to zero confirms the correct absolute configuration, while a value near one suggests the inverted structure. nih.gov
While a crystal structure for this compound is not publicly available, the crystallographic data from a related substituted cyclobutane derivative illustrates the type of detailed information that can be obtained. The data presented below is for N-(1-(1-(p-chlorophenyl)cyclobutyl)-3-methylbutyl)-N,N-dimethylamine hydrochloride monohydrate, a compound also featuring a substituted cyclobutane ring. researchgate.net
| Parameter | Value |
|---|---|
| Empirical Formula | C17H29Cl2NO |
| Crystal System | Orthorhombic |
| Space Group | Pbcn (no. 60) |
| a (Å) | 13.442(3) |
| b (Å) | 9.374(2) |
| c (Å) | 30.110(7) |
| Volume (ų) | 3794.0 |
| Z | 8 |
| Temperature (K) | 294 |
| Rgt(F) | 0.058 |
| wRref(F²) | 0.147 |
This exemplary data provides the fundamental unit cell dimensions (a, b, c), the crystal system, and the space group, which collectively describe the symmetry and packing of the molecules within the crystal. researchgate.net Refinement parameters like Rgt(F) indicate the goodness of fit between the experimental diffraction data and the final structural model. soton.ac.uk A similar analysis for this compound would definitively establish its solid-state conformation and absolute stereochemistry.
Computational Chemistry and Theoretical Studies on 1 3 Phenylpropyl Cyclobutyl Methanol
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine the electronic structure and bonding characteristics of [1-(3-Phenylpropyl)cyclobutyl]methanol.
Density Functional Theory (DFT) has become a primary tool in computational chemistry for its favorable balance of accuracy and computational cost. q-chem.commdpi.com DFT methods are used to investigate the ground state properties of this compound by calculating the electron density, rather than the complex many-electron wavefunction. q-chem.com This approach allows for the determination of key molecular properties, including optimized geometry (bond lengths and angles), vibrational frequencies, and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability.
Furthermore, DFT calculations yield important energetic data, such as the heat of formation and total electronic energy. Functionals like B3LYP, combined with basis sets such as 6-311G**, are commonly employed for such calculations on organic molecules. researchgate.netnih.gov The molecular electrostatic potential (MEP) map can also be generated to identify electron-rich and electron-poor regions, predicting sites susceptible to electrophilic and nucleophilic attack.
Table 1: Representative Ground State Properties of this compound Calculated by DFT (Illustrative) Note: These values are illustrative examples of typical outputs from DFT calculations and are not based on published experimental data for this specific molecule.
| Property | Calculated Value (Illustrative) | Description |
| Total Electronic Energy | -772.5 Hartrees | The total energy of the molecule in its ground electronic state at 0 K. |
| HOMO Energy | -6.8 eV | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. |
| LUMO Energy | -0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. |
| HOMO-LUMO Gap | 6.3 eV | An indicator of chemical reactivity; a larger gap suggests higher stability. |
| Dipole Moment | 1.9 Debye | A measure of the net molecular polarity arising from charge distribution. |
| Heat of Formation | -85.2 kcal/mol | The standard enthalpy change when the compound is formed from its constituent elements. |
Ab initio methods are quantum chemical calculations derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer higher levels of accuracy compared to DFT for certain properties, albeit at a significantly greater computational expense. nih.gov
For this compound, high-accuracy ab initio calculations are valuable for benchmarking results obtained from more cost-effective DFT methods. They are particularly important for calculating properties where electron correlation effects are critical, such as reaction barrier heights and non-covalent interaction energies. nih.gov Methods like CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) are often considered the "gold standard" in computational chemistry for providing highly accurate energetic data.
Conformational Analysis and Energy Landscapes of the Chemical Compound
The three-dimensional structure of this compound is not static. Due to the presence of multiple single bonds, the molecule can adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements and the energy barriers that separate them.
Molecular Mechanics (MM) employs classical physics to model the potential energy surface of a molecule. Using parameterized force fields, MM methods can rapidly calculate the energy of a vast number of conformations, making them ideal for initial conformational searches of flexible molecules like this compound.
Molecular Dynamics (MD) simulations extend this by solving Newton's equations of motion for the atoms in the molecule, providing a trajectory of how the molecule's conformation evolves over time. escholarship.orgnih.gov MD simulations allow for the exploration of the conformational energy landscape at a given temperature, revealing the dynamic interplay between different conformers and their relative populations. arxiv.org
By systematically rotating the dihedral angles of the flexible phenylpropyl side chain and the methanol (B129727) group relative to the cyclobutyl ring, computational scans can map the potential energy surface. The low-energy regions on this map correspond to stable conformers. The relative stability of these conformers is determined by their calculated energies, with the lowest energy conformer being the most populated at equilibrium.
The transition states between these stable conformers are located at energy maxima on the interconversion pathways. The energy difference between a stable conformer and a transition state is the activation energy or interconversion barrier, which determines the rate at which the molecule can switch between different conformations.
Table 2: Hypothetical Relative Energies of Stable Conformers of this compound Note: This table presents a hypothetical scenario to illustrate the results of a conformational analysis.
| Conformer ID | Description of Conformation | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
| 1 | Phenylpropyl chain extended (anti), OH group gauche | 0.00 | 75.5 |
| 2 | Phenylpropyl chain gauche, OH group anti | 0.85 | 18.1 |
| 3 | Phenylpropyl chain extended (anti), OH group anti | 1.50 | 6.0 |
| 4 | Phenylpropyl chain gauche, OH group gauche | 2.10 | 0.4 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the detailed step-by-step sequence of a chemical reaction, known as the reaction mechanism. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction involving this compound can be constructed.
For instance, the oxidation of the primary alcohol group to an aldehyde or carboxylic acid can be modeled. DFT calculations are used to locate the transition state structure for each elementary step, such as hydrogen abstraction. The calculated activation energy (the energy barrier from reactant to transition state) provides a quantitative measure of the reaction's feasibility and rate.
Studies on structurally related species, such as 3-phenylpropyl radicals, have utilized DFT to determine the relative importance of competing reaction pathways like fragmentation and cyclization. nih.gov Such computational approaches reveal that energetic barriers are influenced by reactant stability and steric factors. nih.gov A similar methodology can be applied to understand the potential reactivity of this compound under various conditions, predicting the most likely products and identifying key reaction intermediates.
Calculation of Activation Energies and Transition State Structures
The calculation of activation energies (Ea) and the characterization of transition state (TS) structures are fundamental to understanding the kinetics and mechanisms of chemical reactions. For this compound, computational methods, particularly Density Functional Theory (DFT), are employed to model potential reaction pathways, such as ring-opening reactions, substitutions, or eliminations.
The process begins with the optimization of the ground state geometries of the reactant and the proposed products. Subsequently, the transition state structure, which represents the highest energy point along the reaction coordinate, is located using various algorithms. The nature of the transition state is confirmed by frequency analysis, where a single imaginary frequency corresponding to the motion along the reaction coordinate is expected. The activation energy is then calculated as the energy difference between the transition state and the reactants.
For instance, in a hypothetical acid-catalyzed ring-opening reaction of the cyclobutane (B1203170) ring in this compound, DFT calculations could be used to model the protonation of the hydroxyl group, followed by the cleavage of a C-C bond in the cyclobutane ring to form a carbocation intermediate. The calculated activation energy for this process would provide a quantitative measure of the reaction's feasibility. A representative study on the ring opening of cyclobutane has shown activation enthalpies around 62.7 kcal/mol, a value that is significantly influenced by the release of ring strain in the transition state. arxiv.org In the case of substituted cyclobutanes like this compound, the presence of the phenylpropyl and methanol substituents would be expected to influence the stability of the transition state and thus the activation energy.
Table 1: Hypothetical Calculated Activation Energies for Reactions of this compound
| Reaction Pathway | Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |
| Acid-Catalyzed Ring Opening | B3LYP | 6-31G(d) | PCM (Water) | 25.8 |
| SN1 Substitution at Methanol Carbon | M06-2X | def2-TZVP | SMD (Ethanol) | 32.1 |
| E1 Elimination of Water | B3LYP | 6-311+G(d,p) | IEFPCM (DCM) | 28.5 |
Note: The data in this table is illustrative and based on typical values for similar reactions.
The geometry of the transition state provides crucial information about the reaction mechanism. For example, the bond lengths and angles in the calculated transition state for the ring-opening reaction would reveal the extent of bond breaking and bond formation at the peak of the energy barrier.
Prediction of Regioselectivity and Stereoselectivity in Chemical Reactions
Computational chemistry is an invaluable tool for predicting the regioselectivity and stereoselectivity of chemical reactions, which is particularly important for molecules with multiple reactive sites or stereocenters. For this compound, theoretical calculations can determine the most likely outcome of a reaction by comparing the activation energies of different possible pathways.
Regioselectivity: In reactions where there are multiple possible sites for a chemical transformation, such as the functionalization of the phenyl ring or the cyclobutane ring, computational models can predict the preferred site of reaction. This is achieved by calculating the activation energies for the formation of each possible regioisomeric product. The pathway with the lowest activation energy is predicted to be the major product. For example, in an electrophilic aromatic substitution on the phenyl ring, calculations could determine whether the ortho, meta, or para position is most reactive by modeling the corresponding transition states.
Stereoselectivity: Many chemical reactions can produce multiple stereoisomers. Computational methods can predict the stereochemical outcome by comparing the energies of the diastereomeric transition states leading to these products. The stereoisomer formed via the lower energy transition state is expected to be the major product. For instance, if a chiral reagent were to react with the hydroxyl group of this compound, computational analysis of the transition states for the formation of the (R) and (S) products at a new stereocenter would predict the diastereomeric ratio. Studies on Diels-Alder reactions of substituted cyclobutenones have shown that the endo or exo pathway can be favored depending on the substituents, with energy differences between the transition states determining the product ratio. researchgate.net
Table 2: Illustrative Prediction of Regioselectivity and Stereoselectivity for a Hypothetical Reaction
| Reaction Type | Possible Products | Computational Method | ΔG‡ (kcal/mol) | Predicted Major Product |
| Regioselectivity: Friedel-Crafts Acylation | ortho-acylated | B3LYP/6-31G(d) | 18.2 | para-acylated |
| meta-acylated | B3LYP/6-31G(d) | 22.5 | ||
| para-acylated | B3LYP/6-31G(d) | 15.7 | ||
| Stereoselectivity: Asymmetric Epoxidation | (R,R)-epoxide | M06-2X/def2-TZVP | 12.3 | (S,S)-epoxide |
| (S,S)-epoxide | M06-2X/def2-TZVP | 10.9 |
Note: The data in this table is hypothetical and serves to illustrate the predictive power of computational chemistry.
Spectroscopic Property Prediction and Theoretical Validation of Experimental Data
Computational methods are widely used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical predictions are crucial for validating experimental data, aiding in the structural elucidation of new compounds, and interpreting complex spectra.
For this compound, theoretical calculations can provide a detailed picture of its expected spectroscopic signatures.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts and coupling constants can be achieved with high accuracy using methods like Gauge-Including Atomic Orbital (GIAO). Theoretical studies on monosubstituted cyclobutanes have demonstrated the successful modeling of ¹H chemical shifts. nih.gov By calculating the NMR parameters for a given structure, it is possible to compare them with experimental spectra to confirm the proposed structure. Discrepancies between calculated and experimental values can often be resolved by considering different conformations of the molecule, as the observed spectrum is a population-weighted average of the spectra of all contributing conformers.
Table 3: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-31G(d), GIAO) | Difference (ppm) |
| Cα (CH₂OH) | 65.2 | 64.8 | 0.4 |
| Cβ (quaternary) | 45.8 | 46.1 | -0.3 |
| Cγ (cyclobutyl CH₂) | 28.5 | 28.2 | 0.3 |
| Cδ (cyclobutyl CH₂) | 28.5 | 28.2 | 0.3 |
| Cε (propyl CH₂) | 36.1 | 35.8 | 0.3 |
| Cζ (propyl CH₂) | 29.3 | 29.0 | 0.3 |
| Cη (propyl CH₂) | 35.9 | 35.6 | 0.3 |
| Cipso (phenyl) | 142.1 | 141.8 | 0.3 |
| Cortho (phenyl) | 128.4 | 128.1 | 0.3 |
| Cmeta (phenyl) | 128.4 | 128.1 | 0.3 |
| Cpara (phenyl) | 125.7 | 125.4 | 0.3 |
Note: This table presents a hypothetical validation of an experimental spectrum with theoretical calculations.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by performing a frequency analysis on the optimized geometry of the molecule. The calculated vibrational frequencies and their corresponding intensities can be compared with the experimental IR spectrum to assign the observed absorption bands to specific molecular vibrations. For this compound, this would allow for the unambiguous identification of characteristic vibrations such as the O-H stretch of the alcohol, the C-H stretches of the alkyl and aromatic parts, and the skeletal vibrations of the cyclobutane ring.
The combination of experimental spectroscopy and theoretical calculations provides a robust framework for the structural characterization of this compound and for understanding its dynamic behavior in chemical reactions.
Derivatization and Chemical Transformations of 1 3 Phenylpropyl Cyclobutyl Methanol
Functional Group Interconversions of the Methanol (B129727) Group
The primary alcohol functional group is one of the most versatile in organic synthesis, readily undergoing conversion to other functional groups such as halides, ethers, and esters, as well as oxidation to carbonyl compounds.
The conversion of the hydroxyl group in [1-(3-Phenylpropyl)cyclobutyl]methanol to a good leaving group, such as a halide or a sulfonate ester, is a key step for further nucleophilic substitution reactions.
Halides: The primary alcohol can be converted into the corresponding alkyl halides. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield [1-(3-phenylpropyl)cyclobutyl]methyl chloride and [1-(3-phenylpropyl)cyclobutyl]methyl bromide, respectively. These reactions are generally effective for primary alcohols. pearson.comvanderbilt.edu Alternatively, treatment with concentrated hydrohalic acids (like HBr or HI) can also produce the corresponding halides. youtube.com
Ethers: Ether derivatives can be synthesized through methods like the Williamson ether synthesis. wikipedia.org This Sₙ2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the alkoxide. libretexts.org This alkoxide can then react with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to form the corresponding ether. jk-sci.commasterorganicchemistry.com Given that the alcohol is primary, this reaction is expected to proceed efficiently with minimal side reactions like elimination. pearson.com
Esters: Esterification of the primary alcohol can be achieved through several standard methods. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common approach. A more reactive method involves the use of acyl chlorides or acid anhydrides in the presence of a base like pyridine. This would convert this compound into its corresponding ester derivatives.
| Transformation | Reagent(s) | Expected Product |
| Chlorination | Thionyl chloride (SOCl₂) | [1-(3-Phenylpropyl)cyclobutyl]methyl chloride |
| Bromination | Phosphorus tribromide (PBr₃) | [1-(3-Phenylpropyl)cyclobutyl]methyl bromide |
| Ether Synthesis | 1. Sodium hydride (NaH) 2. Alkyl halide (R-X) | [1-(3-Phenylpropyl)cyclobutyl]methyl ether |
| Esterification | Carboxylic acid (RCOOH), H⁺ catalyst | [1-(3-Phenylpropyl)cyclobutyl]methyl ester |
| Esterification | Acyl chloride (RCOCl), Pyridine | [1-(3-Phenylpropyl)cyclobutyl]methyl ester |
The selective oxidation of the primary alcohol group in this compound can yield either the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent used.
Aldehyde Formation: To stop the oxidation at the aldehyde stage, [1-(3-phenylpropyl)cyclobutyl]carbaldehyde, mild oxidizing agents are required. Reagents such as Pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation are effective for this transformation, preventing over-oxidation to the carboxylic acid. fiveable.mesolubilityofthings.com TEMPO-based catalysts in the presence of a co-oxidant also offer a highly selective method for oxidizing primary alcohols to aldehydes under mild conditions. nih.gov
Carboxylic Acid Formation: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, [1-(3-phenylpropyl)cyclobutyl]carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). solubilityofthings.comimperial.ac.uk These powerful oxidants will typically oxidize any initially formed aldehyde rapidly. fiveable.me
| Desired Product | Reagent(s) | Conditions |
| Aldehyde | Pyridinium chlorochromate (PCC) | Anhydrous, e.g., CH₂Cl₂ |
| Aldehyde | Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | Anhydrous, low temperature |
| Aldehyde | TEMPO / NaOCl | Biphasic, room temperature |
| Carboxylic Acid | Potassium permanganate (KMnO₄) | Basic, followed by acid workup |
| Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄/acetone) | Acidic, acetone (B3395972) solvent |
Chemical Modifications of the Cyclobutyl Ring System
The cyclobutane (B1203170) ring, characterized by significant ring strain (approximately 26.3 kcal/mol), is susceptible to a variety of unique chemical transformations, including ring expansion and contraction reactions. researchgate.netnih.gov
Rearrangements involving the cyclobutane ring are often driven by the relief of ring strain and the formation of more stable carbocation intermediates. chemistrysteps.com
Ring Expansion: A common method for the one-carbon ring expansion of cycloalkanes is the Tiffeneau-Demjanov rearrangement. wikipedia.orgsynarchive.com This reaction sequence would involve converting the exocyclic methanol group into a primary amine. Subsequent treatment with nitrous acid generates a diazonium ion, which then decomposes to form a primary carbocation adjacent to the ring. wikipedia.orgorganicreactions.org This unstable carbocation can trigger a rearrangement where one of the cyclobutane C-C bonds migrates, expanding the ring to form a more stable cyclopentanone (B42830) derivative. libretexts.orgwikipedia.org This process effectively converts the this compound into a 2-(3-phenylpropyl)cyclopentanone.
Ring Contraction: While less common from this specific starting material, ring contractions of cyclic systems can be achieved through reactions like the Favorskii rearrangement. etsu.edu This would first require the conversion of the starting alcohol into an α-haloketone derivative, which is not a direct transformation.
Introducing new functional groups directly onto the cyclobutane ring of this compound is challenging due to the relative inertness of the C-H bonds. However, strategies involving C-H functionalization have been developed for cyclobutane systems. acs.org These often rely on directing groups to control the position of the new substituent. The existing carbonyl group (if the alcohol is oxidized) or other derivable functional groups could potentially serve as such a directing group in palladium-catalyzed C-H activation reactions, allowing for the introduction of aryl or alkyl groups. acs.org
Transformations Involving the Phenylpropyl Moiety
The phenylpropyl group offers the aromatic ring as a site for electrophilic aromatic substitution and, to a lesser extent, the propyl chain for other modifications.
The phenyl group is generally resistant to oxidation and reduction. wikipedia.org The most common reactions involving the phenyl ring are electrophilic aromatic substitutions (SEAr). wikipedia.org The 3-phenylpropyl group acts as an alkyl substituent on the benzene (B151609) ring. Alkyl groups are activating and ortho-, para-directing. lkouniv.ac.in This means that electrophiles will preferentially add to the positions ortho (C2 and C6) and para (C4) to the propyl group. masterorganicchemistry.com
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂).
Halogenation: Using Br₂ with FeBr₃ or Cl₂ with FeCl₃ to introduce a halogen atom (-Br or -Cl).
Friedel-Crafts Alkylation: Reacting with an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃) to add another alkyl group.
Friedel-Crafts Acylation: Using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst to introduce an acyl group (-COR). masterorganicchemistry.com
The propyl chain itself is relatively unreactive. The benzylic position (the carbon attached to the phenyl ring) is the most reactive site on an alkyl chain, but in the 3-phenylpropyl group, this is a secondary carbon within the chain and less susceptible to reactions like benzylic oxidation compared to, for example, the benzylic position in ethylbenzene.
Electrophilic Aromatic Substitution Reactions
The phenyl group of this compound is susceptible to electrophilic aromatic substitution (SEAr), a fundamental class of reactions for functionalizing aromatic compounds. wikipedia.org The 3-phenylpropyl substituent on the benzene ring is an alkyl group, which is generally considered an activating group and an ortho, para-director. wikipedia.orgmsu.edu This directing effect is due to the electron-donating nature of the alkyl group through an inductive effect, which stabilizes the carbocation intermediate (the arenium ion) formed during the substitution at the ortho and para positions. msu.edu
Consequently, electrophilic attack will predominantly yield a mixture of 1,2- and 1,4-disubstituted benzene derivatives. The ratio of ortho to para products can be influenced by steric hindrance; the bulky 1-(hydroxymethyl)cyclobutyl group attached to the propyl chain may sterically hinder the ortho positions to some extent, potentially favoring the formation of the para isomer. msu.edu
Common electrophilic aromatic substitution reactions that can be applied to this compound include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orguomustansiriyah.edu.iq These transformations introduce a range of functional groups onto the aromatic ring, significantly altering the electronic and physical properties of the parent molecule.
Table 1: Hypothetical Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents and Conditions | Major Products |
| Nitration | Concentrated HNO₃, Concentrated H₂SO₄ | [1-(3-(4-Nitrophenyl)propyl)cyclobutyl]methanol and [1-(3-(2-Nitrophenyl)propyl)cyclobutyl]methanol |
| Bromination | Br₂, FeBr₃ | [1-(3-(4-Bromophenyl)propyl)cyclobutyl]methanol and [1-(3-(2-Bromophenyl)propyl)cyclobutyl]methanol |
| Sulfonation | Fuming H₂SO₄ (SO₃ in H₂SO₄) | 4-(3-(1-(Hydroxymethyl)cyclobutyl)propyl)benzenesulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | [1-(3-(4-Acetylphenyl)propyl)cyclobutyl]methanol |
This table presents plausible outcomes based on established principles of electrophilic aromatic substitution on alkylbenzenes.
Side-Chain Functionalization and Chain Extension
Functionalization of the side-chains of this compound offers another avenue for creating derivatives. These transformations can target the primary alcohol, the cyclobutane ring, or the propyl chain.
The primary alcohol is a versatile functional group that can undergo a wide array of reactions. libretexts.org Oxidation of the alcohol can yield either an aldehyde or a carboxylic acid, depending on the strength of the oxidizing agent used. For instance, a mild oxidizing agent like pyridinium chlorochromate (PCC) would likely produce the corresponding aldehyde, [1-(3-phenylpropyl)cyclobutyl]carbaldehyde. In contrast, a strong oxidizing agent such as potassium permanganate or chromic acid would lead to the formation of 1-(3-phenylpropyl)cyclobutane-1-carboxylic acid. youtube.com
The hydroxyl group can also be converted into a better leaving group, such as a tosylate or mesylate, which can then be displaced by various nucleophiles in SN2 reactions to introduce a wide range of functionalities like azides, nitriles, or thiols. mdpi.com Esterification and etherification reactions are also common transformations for primary alcohols, leading to the formation of esters and ethers, respectively. libretexts.orgmdpi.com
Functionalization of the propyl side chain can occur, particularly at the benzylic position (the carbon atom adjacent to the phenyl ring). While this molecule does not have a benzylic hydrogen on the main chain directly attached to the ring, radical reactions could potentially occur further down the chain under harsh conditions. youtube.com More targeted C-H functionalization of the cyclobutane ring, although challenging, is an area of active research and could provide access to novel derivatives. nih.govacs.orgnih.gov
Table 2: Potential Side-Chain Functionalization Reactions
| Reaction Type | Reagents and Conditions | Product |
| Alcohol Oxidation (mild) | Pyridinium chlorochromate (PCC), CH₂Cl₂ | [1-(3-Phenylpropyl)cyclobutyl]carbaldehyde |
| Alcohol Oxidation (strong) | KMnO₄, H₃O⁺, heat | 1-(3-Phenylpropyl)cyclobutane-1-carboxylic acid |
| Esterification | Acetic anhydride, pyridine | [1-(3-Phenylpropyl)cyclobutyl]methyl acetate |
| Conversion to Alkyl Halide | PBr₃ or SOCl₂ | [1-(Bromomethyl)-1-(3-phenylpropyl)cyclobutane] |
| Williamson Ether Synthesis | 1. NaH; 2. CH₃I | [1-(Methoxymethyl)-1-(3-phenylpropyl)cyclobutane] |
This table outlines theoretical derivatizations based on the known reactivity of primary alcohols and alkyl chains.
Potential Applications As a Synthetic Building Block or Model Compound
Utilization in the Synthesis of Complex Organic Molecules
The inherent features of [1-(3-Phenylpropyl)cyclobutyl]methanol make it a promising building block in organic synthesis. The cyclobutane (B1203170) ring provides a rigid, three-dimensional core, while the phenylpropyl and methanol (B129727) moieties offer distinct points for chemical modification. This combination allows for the strategic assembly of intricate molecular architectures. The importance of cyclobutane derivatives as synthetic intermediates has grown significantly, as they are found in various natural products and have been incorporated into drug candidates to enhance properties like metabolic stability and conformational rigidity.
In convergent synthesis, where complex molecules are assembled from several individually prepared fragments, this compound can serve as an effective achiral scaffold. The cyclobutane core acts as a central organizing unit onto which different molecular fragments can be attached.
Rigid Core: The defined three-dimensional geometry of the cyclobutane ring allows for precise spatial orientation of substituents.
Orthogonal Functionalization: The molecule possesses two distinct functional handles: the hydroxyl group and the terminal phenyl ring. The hydroxyl group can undergo reactions such as oxidation, esterification, or conversion to a leaving group, while the phenyl ring can be modified through electrophilic aromatic substitution. This allows for selective and sequential attachment of different chemical entities.
The structure is analogous to other substituted cyclobutane derivatives, like (1-Methylcyclobutyl)methanol, which are recognized for their utility as versatile intermediates in creating complex molecular structures. The defined spatial arrangement offered by the cyclobutane scaffold is crucial for developing new therapeutic agents and materials.
This compound is an excellent starting point for generating libraries of structurally diverse compounds. The primary alcohol is a versatile functional group that can be readily converted into a wide range of other functionalities, including aldehydes, carboxylic acids, ethers, and esters.
While the parent molecule is achiral, its chemical transformations can introduce new stereocenters. For instance, reactions at the carbon atom bearing the hydroxyl group or modifications along the phenylpropyl chain could generate chiral centers. The rigid nature of the cyclobutane ring can influence the stereochemical outcome of these reactions, potentially allowing for the synthesis of analogues with controlled and defined stereochemistry. The ability to systematically modify both the side chain and the functional group originating from the methanol moiety makes this compound a valuable precursor for creating a wide array of new chemical entities for screening in drug discovery and materials science.
Evaluation as a Model System for Fundamental Mechanistic Studies
Beyond its synthetic applications, this compound serves as an intriguing model system for exploring fundamental concepts in physical organic chemistry, particularly those related to ring strain and molecular dynamics.
Cyclobutane possesses significant ring strain due to the deviation of its internal bond angles from the ideal tetrahedral angle of 109.5°. masterorganicchemistry.comlibretexts.org This strain is a combination of angle strain and torsional strain. libretexts.org
Angle Strain: In its characteristic "puckered" conformation, the C-C-C bond angles in cyclobutane are approximately 88°, leading to considerable angle strain. libretexts.orgchemistrysteps.com This compression increases the molecule's potential energy compared to its acyclic counterparts. libretexts.org
Torsional Strain: The puckered shape of the cyclobutane ring helps to alleviate some of the torsional strain that would be present in a planar conformation by moving adjacent C-H bonds away from a fully eclipsed arrangement. libretexts.org
The total ring strain in cyclobutane is substantial, making it significantly less stable than larger rings like cyclopentane (B165970) and cyclohexane (B81311). masterorganicchemistry.com This inherent instability is a key feature that influences its chemical reactivity. The relief of ring strain can act as a powerful thermodynamic driving force for chemical reactions, enabling transformations not seen in less strained systems. Molecules containing a cyclobutane ring, such as this compound, can be used to study reactions where this strain is released, for example, in ring-opening or ring-expansion reactions. stackexchange.compitt.edu
| Cycloalkane | Number of Carbons | Total Ring Strain (kcal/mol) | Strain per CH₂ Group (kcal/mol) |
|---|---|---|---|
| Cyclopropane | 3 | 27.6 | 9.2 |
| Cyclobutane | 4 | 26.3 | 6.6 |
| Cyclopentane | 5 | 6.2 | 1.2 |
| Cyclohexane | 6 | 0.0 | 0.0 |
Data adapted from multiple sources. masterorganicchemistry.comlibretexts.org
The compound this compound is an ideal candidate for studying the interplay of non-covalent intramolecular interactions and their influence on molecular conformation. Proteins, for example, exhibit complex conformational fluctuations over various time scales that are essential to their function. nih.gov Simpler model systems can help elucidate the fundamental principles governing these dynamics.
Potential Intramolecular Interactions: The molecule contains a hydroxyl group, which can act as a hydrogen bond donor, and a phenyl group, whose π-electron system can act as a weak hydrogen bond acceptor. This allows for the potential formation of an intramolecular O-H···π hydrogen bond between the methanol group and the phenyl ring, which could stabilize certain conformations. Additionally, van der Waals forces between the propyl chain and the cyclobutane ring would also play a role in determining the molecule's preferred shape. nih.govwikipedia.org
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
Future synthetic research should prioritize the development of efficient, environmentally benign, and economically viable methods for the preparation of [1-(3-Phenylpropyl)cyclobutyl]methanol and its derivatives. Green chemistry principles could be applied to minimize waste and energy consumption. researchgate.net
Key Research Objectives:
Catalytic Strategies: Exploration of novel catalytic systems, including transition-metal catalysts and organocatalysts, to facilitate the key bond-forming reactions. For instance, the development of catalytic [2+2] cycloaddition reactions could provide a direct and atom-economical route to the cyclobutane (B1203170) core.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer high selectivity and milder reaction conditions, contributing to a greener process.
| Synthetic Approach | Potential Advantages | Research Focus |
| Catalytic Cycloaddition | High atom economy, potential for stereocontrol. | Development of efficient and selective catalysts. |
| C-H Functionalization | Direct formation of C-C bonds, reduced pre-functionalization. acs.org | Regio- and stereoselective functionalization of cyclobutane precursors. acs.org |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of suitable enzymes. |
Advanced Mechanistic Insights through Time-Resolved Spectroscopic Techniques
A deeper understanding of the reaction mechanisms involved in the synthesis and potential transformations of this compound is crucial for optimizing reaction conditions and designing new derivatives. Time-resolved spectroscopic techniques can provide invaluable insights into the dynamics of these processes. nih.gov
Potential Applications of Time-Resolved Spectroscopy:
Femtosecond Stimulated Raman Spectroscopy (FSRS): This technique could be employed to directly observe the vibrational modes of transient intermediates and transition states during key synthetic steps, such as the formation of the cyclobutane ring. acs.orgnih.gov This would allow for a detailed mapping of the reaction coordinate and the identification of short-lived species.
Transient Absorption Spectroscopy: By monitoring the absorption of light by transient species, this method can elucidate the electronic structure and decay pathways of excited states, which is particularly relevant if photochemical synthetic routes are explored.
| Spectroscopic Technique | Information Gained | Potential Research Application |
| Femtosecond Stimulated Raman Spectroscopy (FSRS) | Vibrational dynamics of transient species. acs.orgnih.gov | Elucidation of bond formation and cleavage mechanisms in real-time. acs.orgnih.gov |
| Transient Absorption Spectroscopy | Electronic structure and lifetime of excited states. | Investigation of photochemical reaction pathways. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The adoption of continuous flow chemistry and automated synthesis platforms could significantly accelerate the synthesis and optimization of this compound and its analogs. nih.govthieme-connect.com These technologies offer improved control over reaction parameters, enhanced safety, and the potential for high-throughput screening.
Future Research Directions in Flow Chemistry:
Scalable Synthesis: Developing a continuous flow process for the key synthetic steps would enable the scalable and reproducible production of the target compound. thieme-connect.com This is particularly advantageous for reactions that are difficult to control in traditional batch setups. rsc.org
In-line Analysis: Integrating in-line analytical techniques, such as Raman or infrared spectroscopy, would allow for real-time monitoring of the reaction progress and facilitate rapid optimization of reaction conditions.
Automated Derivatization: An automated synthesis platform could be used to rapidly generate a library of derivatives by systematically varying the substituents on the phenyl ring or modifying the methanol (B129727) group.
Computational Design of Derivatives with Tuned Reactivity or Structural Features
Computational chemistry and molecular modeling can play a pivotal role in guiding the design of novel derivatives of this compound with specific, tailored properties. nih.gov Density Functional Theory (DFT) calculations and other computational methods can be used to predict the geometric and electronic properties of molecules, as well as their reactivity. acs.org
Key Areas for Computational Investigation:
Conformational Analysis: A thorough computational study of the conformational landscape of this compound would provide insights into its three-dimensional structure and how it might interact with biological targets or influence material properties. acs.org
Reactivity Prediction: Computational modeling can be used to predict the reactivity of different sites on the molecule, guiding the design of selective chemical transformations.
Structure-Property Relationships: By systematically modifying the structure of the molecule in silico and calculating the resulting properties, it is possible to establish structure-property relationships that can accelerate the discovery of new derivatives with desired characteristics.
| Computational Method | Application | Desired Outcome |
| Density Functional Theory (DFT) | Calculation of electronic structure and energies. acs.org | Prediction of reactivity and reaction mechanisms. acs.org |
| Molecular Dynamics (MD) | Simulation of molecular motion over time. | Understanding conformational flexibility and intermolecular interactions. |
| Quantitative Structure-Activity Relationship (QSAR) | Statistical modeling of the relationship between chemical structure and biological activity. | Design of derivatives with enhanced biological activity. |
Q & A
Basic Research Questions
Q. What are the recommended chromatographic conditions for analyzing [1-(3-Phenylpropyl)cyclobutyl]methanol and its impurities?
- Methodological Answer : Gas chromatography (GC) with a flame-ionization detector and a 0.5-mm × 15-m column coated with phase G5 is effective. Use nitrogen carrier gas at 7.5 mL/min, with injection port and detector temperatures set to 200°C and 250°C, respectively. A temperature gradient starting at 100°C (10 min), ramping to 130°C (18°C/min), then to 175°C (58°C/min), and finally to 215°C (1.5°C/min) ensures separation. System suitability requires resolution ≥1.3 between critical peaks (e.g., sibutramine-related compounds A and B) . Impurity limits should follow pharmacopeial standards (e.g., total specified impurities ≤0.3%) .
Q. What synthetic routes are viable for laboratory-scale preparation of this compound?
- Methodological Answer : A two-step approach is common:
Cyclobutane ketone formation : React 3-phenylpropylmagnesium bromide with a cyclobutane carbonyl precursor.
Reduction : Reduce the ketone to the alcohol using NaBH₄ or catalytic hydrogenation.
Catalytic methods, such as those employing rhenium complexes for carboxylic acid transformations, may optimize yield and selectivity . Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.
Advanced Research Questions
Q. How can structural modifications to the cyclobutyl or phenylpropyl groups influence biological activity?
- Methodological Answer : Systematic SAR studies should focus on:
- Substituent position : Introduce halogens (e.g., Cl, F) or methyl groups on the phenyl ring to assess steric/electronic effects on target binding (e.g., dopamine/serotonin transporters) .
- Chain length : Vary the phenylpropyl chain (C3 to C5) to evaluate hydrophobicity and conformational flexibility.
- Cyclobutyl modifications : Replace cyclobutyl with cyclopropyl or introduce substituents (e.g., trifluoromethyl) to alter ring strain and metabolic stability .
Biological assays (e.g., radioligand binding for transporters) and computational docking studies can quantify affinity changes.
Q. What strategies resolve co-eluting impurities during chromatographic analysis of this compound?
- Methodological Answer :
- Column optimization : Use a polar stationary phase (e.g., G5) to enhance separation of hydroxylated analogs.
- Temperature programming : Adjust ramp rates (e.g., 1.5°C/min final ramp) to improve resolution of late-eluting impurities .
- Internal standards : Spike with structurally similar compounds (e.g., tert-butyl [1-(hydroxymethyl)cyclobutyl]carbamate) to monitor retention time shifts .
Validate method robustness using ICH guidelines (precision, accuracy, LOD/LOQ).
Q. How can impurity profiling be standardized for this compound in compliance with pharmacopeial guidelines?
- Methodological Answer :
- Identify critical impurities : Synthesize and characterize known analogs (e.g., chlorophenyl derivatives, N-methylated byproducts) as reference standards .
- Relative Retention Time (RRT) database : Construct a table of RRTs for impurities (e.g., 0.33 for N-{3-Methyl-1-(1-phenylcyclobutyl)-butyl}-N,N-dimethylamine) using the GC method in .
- Limit tests : Apply area normalization with a 0.05% reporting threshold and validate using spike-recovery experiments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
